2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol
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Overview
Description
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol is a complex organic compound known for its unique structural properties. This compound features a pyridine ring substituted with tert-butyl and hydroxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol typically involves multiple steps, including Friedel-Crafts alkylation and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum phenoxide and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the structure or remove specific functional groups.
Substitution: Common in modifying the aromatic rings, where hydrogen atoms are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in polymers to enhance stability and resistance to degradation
Mechanism of Action
The mechanism by which 2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol exerts its effects involves interactions with various molecular targets. These include:
Antioxidant Activity: The hydroxy groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in polymer stabilization.
2-tert-Butyl-4,6-dimethylphenol: Another antioxidant with similar structural features but different functional groups.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Used in various industrial applications for its stability and resistance to degradation.
Uniqueness
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol stands out due to its unique combination of a pyridine ring and multiple tert-butyl and hydroxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
477705-43-4 |
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Molecular Formula |
C27H33NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol |
InChI |
InChI=1S/C27H33NO2/c1-16-12-18(24(29)20(14-16)26(3,4)5)22-10-9-11-23(28-22)19-13-17(2)15-21(25(19)30)27(6,7)8/h9-15,29-30H,1-8H3 |
InChI Key |
ISXRWXUSCJRSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=NC(=CC=C2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origin of Product |
United States |
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